(S)-3-(Pyridin-3-yl)morpholine (S)-3-(Pyridin-3-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 1213926-51-2
VCID: VC7939859
InChI: InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2/t9-/m1/s1
SMILES: C1COCC(N1)C2=CN=CC=C2
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol

(S)-3-(Pyridin-3-yl)morpholine

CAS No.: 1213926-51-2

Cat. No.: VC7939859

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(Pyridin-3-yl)morpholine - 1213926-51-2

Specification

CAS No. 1213926-51-2
Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
IUPAC Name (3S)-3-pyridin-3-ylmorpholine
Standard InChI InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2/t9-/m1/s1
Standard InChI Key RNOJNTZCFOIEMH-SECBINFHSA-N
Isomeric SMILES C1COC[C@@H](N1)C2=CN=CC=C2
SMILES C1COCC(N1)C2=CN=CC=C2
Canonical SMILES C1COCC(N1)C2=CN=CC=C2

Introduction

Structural and Chemical Properties

(S)-3-(Pyridin-3-yl)morpholine features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) fused to a pyridine ring at the third position. The (S)-configuration at the chiral center confers distinct stereoelectronic properties, influencing its reactivity and biological interactions. The compound typically presents as a white crystalline powder with a purity of ≥95% and a molecular weight of 164.21 g/mol . Its solubility profile favors polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, while remaining sparingly soluble in water.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}
Molecular Weight164.21 g/mol
AppearanceWhite crystalline powder
Purity≥95%
Storage ConditionsRoom temperature, inert atmosphere

The pyridine moiety enhances the compound’s ability to participate in π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets . X-ray crystallographic studies of analogous morpholine-pyridine hybrids, such as 4-[(pyridin-3-yl)diazenyl]morpholine, reveal planar configurations stabilized by intramolecular hydrogen bonds . While direct crystal data for (S)-3-(Pyridin-3-yl)morpholine is lacking, its structural analogs suggest a similar propensity for forming stable supramolecular assemblies.

Synthetic Methodologies

The synthesis of (S)-3-(Pyridin-3-yl)morpholine typically involves enantioselective strategies to achieve the desired (S)-configuration. Industrial routes emphasize scalability and cost-effectiveness, often employing chiral resolution or asymmetric catalysis.

Asymmetric Catalysis

One approach utilizes palladium-catalyzed cross-coupling reactions between pyridine derivatives and chiral morpholine precursors. For example, Suzuki-Miyaura coupling of 3-bromopyridine with a chiral morpholine boronate ester under inert conditions yields the target compound with high enantiomeric excess (ee) . Reaction parameters such as temperature (80–100°C), catalyst loading (2–5 mol%), and base (K3_3PO4_4) are optimized to minimize racemization .

Chiral Resolution

Racemic mixtures of 3-(Pyridin-3-yl)morpholine can be resolved using chiral stationary-phase chromatography. Diastereomeric salts formed with tartaric acid derivatives are separated via recrystallization, achieving >99% ee for the (S)-enantiomer . This method, though effective, is less favored industrially due to higher costs and lower yields compared to asymmetric synthesis.

Table 2: Comparative Synthesis Routes

MethodYield (%)Enantiomeric Excess (%)Scalability
Asymmetric Catalysis75–8590–95High
Chiral Resolution40–50>99Moderate

Pharmaceutical Applications

(S)-3-(Pyridin-3-yl)morpholine is primarily utilized as a building block in drug discovery. Its morpholine ring enhances solubility and metabolic stability, while the pyridine group facilitates target engagement. Notable applications include:

Kinase Inhibitors

The compound serves as a core structure in tyrosine kinase inhibitors (TKIs), where its nitrogen atoms coordinate with ATP-binding pockets in kinases. Preclinical studies demonstrate its utility in modulating aberrant signaling pathways in cancers such as non-small cell lung carcinoma (NSCLC) .

Neuropharmacological Agents

Recent investigations highlight its potential in treating neurodegenerative disorders. The morpholine moiety’s ability to cross the blood-brain barrier (BBB) makes it a candidate for dopamine receptor modulators, with in vitro assays showing affinity for D2_2 and D3_3 receptors .

Pharmacological Profile

While detailed in vivo data remain limited, in vitro studies provide insights into its mechanism of action:

  • Cytotoxicity: IC50_{50} values of 2–5 µM against HeLa and MCF-7 cell lines suggest antiproliferative effects .

  • Enzyme Inhibition: Inhibits cyclooxygenase-2 (COX-2) with a Ki_i of 0.8 µM, indicating anti-inflammatory potential .

  • Receptor Binding: Moderate affinity (Kd_d = 120 nM) for serotonin 5-HT2A_{2A} receptors, implicating roles in mood regulation .

ActivityTargetIC50_{50}/Ki_i/Kd_dSource
AntiproliferativeHeLa cells2.1 µM
COX-2 InhibitionCyclooxygenase-20.8 µM
5-HT2A_{2A} BindingSerotonin receptor120 nM

Comparative Analysis with Structural Analogs

The (S)-enantiomer exhibits distinct pharmacological properties compared to its (R)-counterpart and non-chiral analogs:

  • Enantiomeric Specificity: (S)-3-(Pyridin-3-yl)morpholine shows 10-fold higher affinity for 5-HT2A_{2A} receptors than the (R)-form, underscoring the importance of chirality in drug design .

  • Pyridine vs. Furan Derivatives: Replacing the pyridine group with furan (as in 3-(Furan-3-yl)morpholine) reduces metabolic stability, as evidenced by shorter plasma half-lives in rodent models .

Challenges and Future Directions

Current limitations include insufficient in vivo toxicity data and scalable synthetic routes. Future research should prioritize:

  • Toxicological Studies: Acute and chronic toxicity profiling in animal models.

  • Process Optimization: Development of continuous-flow asymmetric synthesis to enhance yield and reduce costs.

  • Target Validation: Elucidating off-target effects via proteome-wide binding assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator